

# A Comparative Spectroscopic Analysis of 4-(Benzyloxy)aniline and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of **4-(Benzyloxy)aniline**, 4-Methoxyaniline, and N-Benzyl-4-methoxyaniline.

This guide provides a comprehensive comparison of the spectroscopic data for **4- (benzyloxy)aniline** and two of its key derivatives: 4-methoxyaniline and N-benzyl-4-methoxyaniline. By presenting <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in a clear, comparative format, this document aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.

#### Introduction

**4-(Benzyloxy)aniline** and its analogs are important structural motifs in medicinal chemistry and materials science. Accurate and efficient characterization of these molecules is paramount. This guide leverages key spectroscopic techniques to provide a detailed electronic and vibrational profile of each compound, highlighting the distinct spectral features arising from their structural differences.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data obtained for **4-(benzyloxy)aniline**, 4-methoxyaniline, and N-benzyl-4-methoxyaniline.



<sup>1</sup>H NMR Spectral Data

Compound	Aromatic Protons (ppm)	-CH <sub>2</sub> - Protons (ppm)	-OCH₃ Protons (ppm)	-NH₂/-NH- Protons (ppm)
4- (Benzyloxy)anilin e	7.50-7.25 (m, 5H, Ar-H of benzyl), 6.82 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H)	5.00 (s, 2H)	-	3.55 (br s, 2H)
4-Methoxyaniline	6.75 (d, 2H, Ar- H), 6.65 (d, 2H, Ar-H)	-	3.75 (s, 3H)	3.45 (br s, 2H)
N-Benzyl-4- methoxyaniline	7.46–7.35 (m, 4H), 7.31 (t, 1H), 6.82 (m, 2H), 6.65 (m, 2H)[1]	4.32 (s, 2H)[2]	3.78 (s, 3H)[2]	~4.0 (br s, 1H)

<sup>13</sup>C NMR Spectral Data

Compound	Aromatic Carbons (ppm)	-CH₂- Carbon (ppm)	-OCH₃ Carbon (ppm)
4-(Benzyloxy)aniline	152.5, 142.0, 137.5, 128.8, 128.2, 127.7, 116.0, 115.5	70.5	-
4-Methoxyaniline	152.8, 141.5, 115.8, 114.8	-	55.8
N-Benzyl-4- methoxyaniline	152.2, 142.5, 139.7, 128.6, 127.6, 127.2, 114.9, 114.2[1][2]	49.3[2]	55.8[2]

## **Infrared (IR) Spectral Data**



Compound	N-H Stretch (cm <sup>-1</sup> )	C-H Aromatic Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )	C-N Stretch (cm <sup>-1</sup> )
4- (Benzyloxy)anilin e	~3420, ~3340	~3030	~1230	~1280
4-Methoxyaniline	~3410, ~3330	~3020	~1235	~1290
N-Benzyl-4- methoxyaniline	~3400	~3025	~1240	~1300

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-(Benzyloxy)aniline	199[3]	108, 91[3]
4-Methoxyaniline	123	108, 80
N-Benzyl-4-methoxyaniline	213[4]	122, 91[4]

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
  - For <sup>1</sup>H NMR, 16 scans were typically acquired with a relaxation delay of 1 second.
  - For <sup>13</sup>C NMR, 1024 scans were typically acquired with a relaxation delay of 2 seconds.
- Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3
  Hz for <sup>1</sup>H and 1.0 Hz for <sup>13</sup>C spectra. Chemical shifts are reported in parts per million (ppm)



relative to tetramethylsilane (TMS) as an internal standard.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: A background spectrum of the clean ATR crystal was subtracted from the sample spectrum. The resulting spectrum was baseline corrected.

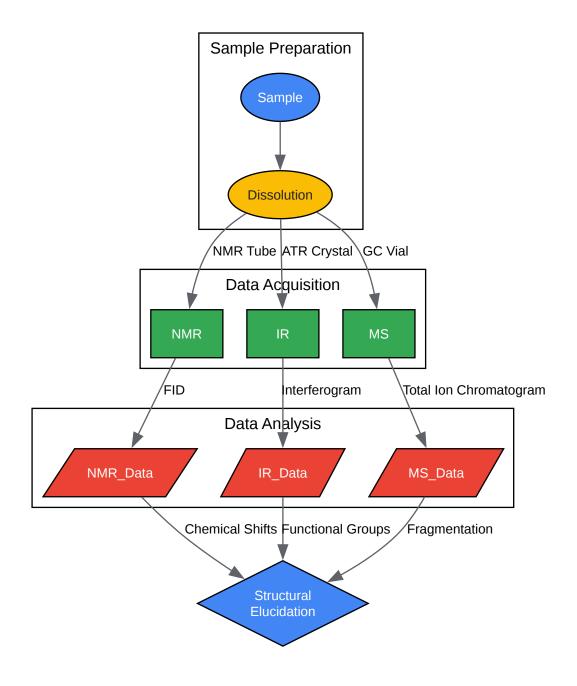
### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: A dilute solution of the sample was prepared in dichloromethane (1 mg/mL).
- GC Conditions: A 1 μL aliquot of the solution was injected into a GC equipped with a 30 m x 0.25 mm DB-5ms capillary column. The oven temperature was programmed from 100 °C to 280 °C at a rate of 10 °C/min. Helium was used as the carrier gas.
- MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70
  eV. Data was acquired over a mass range of m/z 40-550.

## **Visualization of Analytical Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of **4- (benzyloxy)aniline** and its derivatives.





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Caption: Workflow for Spectroscopic Analysis.

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